9H-Fluorene, 9-(4-chlorophenyl)-9-methyl-
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Overview
Description
9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the 9th position of the fluorene core. Fluorene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- typically involves the reaction of fluorene with 4-chlorobenzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- can undergo oxidation reactions to form fluorenone derivatives.
Reduction: The compound can be reduced to form dihydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated and nitrated fluorene derivatives.
Scientific Research Applications
9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene: Known for its use in the synthesis of antimalarial drugs.
9,9-Bis(4-hydroxyphenyl)fluorene: Utilized in the production of advanced materials and polymers.
Uniqueness
9H-Fluorene, 9-(4-chlorophenyl)-9-methyl- is unique due to the presence of both a 4-chlorophenyl group and a methyl group at the 9th position, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
60253-06-7 |
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Molecular Formula |
C20H15Cl |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-9-methylfluorene |
InChI |
InChI=1S/C20H15Cl/c1-20(14-10-12-15(21)13-11-14)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 |
InChI Key |
YYMMBGJNONZBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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